molecular formula C7H9F3N2O3 B13726624 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

Cat. No.: B13726624
M. Wt: 226.15 g/mol
InChI Key: BKPZTSFONRGJAU-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxypropyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added through a nucleophilic substitution reaction using 3-chloropropanol or 3-bromopropanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazolones.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-5-one: Lacks the hydroxypropyl group.

    4-Hydroxy-4-(3-hydroxypropyl)-1H-pyrazol-5-one: Lacks the trifluoromethyl group.

    3-(Trifluoromethyl)-1H-pyrazol-5-one: Lacks both the hydroxy and hydroxypropyl groups.

Uniqueness

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one is unique due to the presence of both the trifluoromethyl and hydroxypropyl groups, which can impart distinct chemical and physical properties

Biological Activity

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group and hydroxypropyl substituent, which contribute to its pharmacological potential.

  • Molecular Formula : C7H9F3N2O3
  • Molecular Weight : 226.153 g/mol
  • CAS Number : [Not specified in the sources]
  • MDL Number : MFCD08447653

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, compounds related to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating similar compounds, the minimum inhibitory concentration (MIC) was found to be around 250 µg/mL for effective antibacterial action .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is significant. Studies have reported that certain pyrazole compounds inhibit key inflammatory mediators such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 µM. These findings suggest that derivatives of this compound could be developed as anti-inflammatory agents targeting specific pathways in inflammatory diseases .

Anticancer Activity

Emerging research highlights the anticancer properties of pyrazole derivatives. For example, compounds derived from the pyrazole scaffold have demonstrated significant cytotoxic effects on various cancer cell lines. One study reported an IC50 value of 49.85 µM for a related pyrazole compound against tumor cells, indicating potential for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. The presence of specific substituents, such as the trifluoromethyl group and hydroxypropyl chain, enhances the compound's interaction with biological targets. Modifications in these regions can lead to improved potency and selectivity for specific enzymes or receptors involved in disease processes .

Case Studies

  • Antibacterial Study : A series of pyrazole derivatives were tested against Bacillus subtilis and Candida albicans, showing promising results with MIC values indicating effective bactericidal and fungicidal activity at concentrations around 250 µg/mL .
  • Anti-inflammatory Research : Compounds with similar structures were evaluated for their ability to inhibit IL-6 production in human chondro-sarcoma cells, yielding IC50 values as low as 53 nM, demonstrating strong anti-inflammatory potential .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus250 µg/mL
AntifungalCandida albicans250 µg/mL
Anti-inflammatoryHuman chondro-sarcoma53 nM
AnticancerVarious cancer cell lines49.85 µM

Properties

Molecular Formula

C7H9F3N2O3

Molecular Weight

226.15 g/mol

IUPAC Name

4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C7H9F3N2O3/c8-7(9,10)4-6(15,2-1-3-13)5(14)12-11-4/h13,15H,1-3H2,(H,12,14)

InChI Key

BKPZTSFONRGJAU-UHFFFAOYSA-N

Canonical SMILES

C(CC1(C(=NNC1=O)C(F)(F)F)O)CO

Origin of Product

United States

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